molecular formula C13H9N3O5 B8786834 n-Hydroxy-1,1-bis(4-nitrophenyl)methanimine CAS No. 92044-09-2

n-Hydroxy-1,1-bis(4-nitrophenyl)methanimine

Cat. No. B8786834
CAS RN: 92044-09-2
M. Wt: 287.23 g/mol
InChI Key: CVHLUJIWPYFHCJ-UHFFFAOYSA-N
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Description

N-Hydroxy-1,1-bis(4-nitrophenyl)methanimine is a useful research compound. Its molecular formula is C13H9N3O5 and its molecular weight is 287.23 g/mol. The purity is usually 95%.
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properties

CAS RN

92044-09-2

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

N-[bis(4-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H9N3O5/c17-14-13(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8,17H

InChI Key

CVHLUJIWPYFHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of hydroxylamine hydrochloride (10.2 g, 147 mmol) was added to a suspension of 4,4'-dinitrobenzophenone (19 g, 70 mmol) in 100 ml of ethanol. The reaction mixture was heated to reflux for 2 hours, cooled to room temperature, and the solid collected by filtration. Recrystallization from ethanol provided the title compound (14.0 g, 70%) as pale yellow crystals. mp 194° C.;
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

The title compound was prepared by modification of procedures previously reported in the literature (Chapman and Fidler (1936) J. Chem. Soc, 448; Kulin and Leffek (1973) Can. J. Chem., 51: 687). A solution of chromic anhydride (20 g, 200 mmol) in 125 ml of H2O was added dropwise over 4 hours, to a suspension of bis(4-nitrophenyl)methane (25 g, 97 mmol) in 300 ml of acetic acid heated to reflux. The reaction mixture was heated at reflux for 1 hour, cooled to room temperature, and poured into water. The solid was collected by filtration, washed with H2O, 5% sodium bicarbonate, H2O, and air-dryed to provide a 1:1 mixture of bis(4-nitrophenyl)methane/4,4'-dinitrobenzophenone via 1H NMR. This material was oxidized with a second portion of chromic anhydride (20 g, 200 mmol), followed by an identical work-up procedure to provide the crude product. Trituration with 200 ml of benzene heated to reflux for 16 hours provided 4,4'-dinitrobenzophenone (20.8 g, 79%) as a yellow powder.
[Compound]
Name
chromic anhydride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
bis(4-nitrophenyl)methane 4,4'-dinitrobenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chromic anhydride
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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